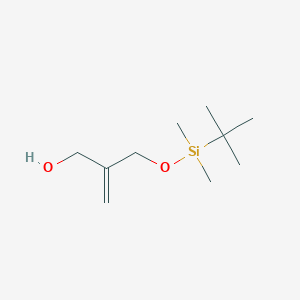

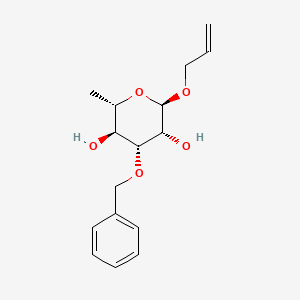

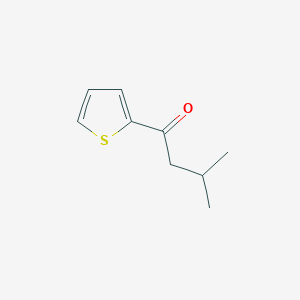

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Vue d'ensemble

Description

The compound "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related silyl-protected compounds and their synthesis, which can provide insight into the chemical behavior and synthesis of similar silyl-protected alcohols. Silyl-protected compounds are often used in organic synthesis to protect reactive functional groups during complex synthetic sequences .

Synthesis Analysis

The synthesis of silyl-protected compounds typically involves the introduction of a silyl group to protect a functional group such as a hydroxyl or thiol. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate was achieved through esterification, amine protection, and thiol protection, starting from L-cystine . Similarly, the synthesis of various silyl-protected pentanoates was performed using a silver (I) oxide catalyst . These methods could potentially be adapted for the synthesis of "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of silyl-protected compounds is characterized by the presence of a silyl ether or silyl thioether, which serves as a protective group. The tert-butyldimethylsilyl (TBDMS) group is a common silyl protecting group due to its stability and ease of removal under mild conditions . The presence of the TBDMS group in a molecule like "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol" would likely confer similar stability to the alcohol functionality.

Chemical Reactions Analysis

Silyl-protected compounds participate in various chemical reactions. For instance, [(tert-Butyldimethylsilyl)oxy]methanethiol is used as a nucleophilic reagent for the introduction of a protected bivalent sulfur and can react with alkyl bromides to yield protected thiols . In the context of "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol," the silyl-protected alcohol could potentially undergo reactions with electrophiles or be used in further synthetic transformations after deprotection.

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl-protected compounds are influenced by the bulky and hydrophobic nature of the silyl groups. These groups can improve the solubility of the compounds in organic solvents and protect sensitive functional groups from a variety of reaction conditions. The papers do not provide specific physical property data for "2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol," but similar silyl-protected compounds are generally stable and can be purified by standard techniques such as chromatography .

Applications De Recherche Scientifique

Intramolecular Carbocyclization : Treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate with Bu4NF in THF resulted in intramolecular cyclization, forming a bicyclo[3.1.0]hexene structure. This illustrates the compound's utility in facilitating complex molecular transformations (Gimazetdinov et al., 2017).

Synthesis of Water-Soluble Polymethacrylates : Anionic polymerization of derivatives of this compound in THF at -78 °C showed quantitative progression. This application is significant in polymer chemistry for producing polymers with predicted molecular weights and narrow distributions (Ishizone et al., 2003).

Oxidation by Atmospheric Oxygen : The compound undergoes a tandem-type isomerization/oxidation transformation in a toluene–DBU–O2 medium, forming a hydroxy-cyclopentene carbaldehyde. This demonstrates its reactivity under specific conditions, providing a pathway for diverse organic syntheses (Gimazetdinov et al., 2020).

Synthesis of Cryptophycin-24 (Arenastatin A) : Efficient protocols for synthesizing a major component of the cryptophycins, which are potent cytotoxic agents, were developed using this compound. This illustrates its importance in medicinal chemistry, particularly in cancer research (Eggen et al., 2000).

Preparation of Cyclopentenyl Carbocyclic Nucleosides : The compound was used in the synthesis of enantiomeric neplanocins A, exhibiting significant anticancer activity. This highlights its role in the synthesis of biologically active compounds (Łukasik et al., 2020).

Isomerization Reaction of Olefin : Demonstrated the utility of the compound in olefin isomerization reactions using a ruthenium catalyst. This is a key process in synthetic organic chemistry (Wakamatsu et al., 2000).

Study of 3-Amino-1,2-diols Reactions : Provided insights into the reactions of derivatives of this compound with dichloromethane and paraformaldehyde, leading to the formation of 1,3-oxazines or 1,3-oxazolidines (Hamdach et al., 2004).

Formation of β-Silylcarbenes : Showed the possibility of generating (tert-butyldimethylsilyl)methylphenylcarbene, a key intermediate in synthetic organic chemistry (Creary & Butchko, 2002).

Alkene Transfer from Zirconium to Zinc : Utilized in the synthesis of allylic alcohols via alkene transfer, demonstrating its versatility in organic synthesis (Wipf & Xu, 2003).

Asymmetric Synthesis of Amino Acids : Played a role in the enantioselective synthesis of N,O-diprotected δ-hydroxyisoleucine, a noncoded amino acid in halipeptin A (Izzo et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and disposing of contents/container to an approved waste disposal plant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propriétés

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQRNHEDLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458705 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | |

CAS RN |

116700-73-3 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

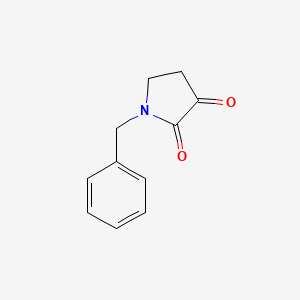

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)